Cas no 1805353-87-0 (3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine)

3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine
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- インチ: 1S/C7H2ClF5IN/c8-3-4(14)2(6(9)10)1-15-5(3)7(11,12)13/h1,6H
- InChIKey: SQHRZBUQHLPDAK-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(C(F)(F)F)=NC=C1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 12.9
3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029053211-1g |
3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine |
1805353-87-0 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine 関連文献
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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5. Book reviews
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7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridineに関する追加情報
Introduction to 3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine (CAS No. 1805353-87-0)
3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine (CAS No. 1805353-87-0) is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. This compound belongs to the pyridine class of molecules, which are widely recognized for their broad spectrum of biological activities and industrial applications. The presence of multiple halogen substituents, specifically chlorine, iodine, and fluorine, makes this molecule a particularly intriguing subject for synthetic chemists and medicinal biologists.
The structural framework of 3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine incorporates three distinct halogen atoms, each positioned at strategic locations to enhance its reactivity in various chemical transformations. The chloro group at the 3-position, the iodo group at the 4-position, and the two trifluoromethyl groups at the 2- and 5-positions contribute to its high electron-withdrawing nature, which can significantly influence its interaction with biological targets. This unique arrangement of substituents has made it a valuable intermediate in the synthesis of more complex molecules.
In recent years, there has been a growing interest in halogenated pyridines due to their potential as building blocks for drug discovery. The halogen atoms not only enhance the lipophilicity of the molecule but also facilitate various coupling reactions, such as Suzuki-Miyaura cross-coupling, which are commonly employed in pharmaceutical synthesis. The difluoromethyl group, in particular, is known for its ability to improve metabolic stability and binding affinity in drug candidates.
One of the most compelling aspects of 3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine is its utility in generating novel heterocyclic compounds with potential therapeutic applications. Researchers have leveraged this compound to develop new analogs with enhanced biological activity. For instance, studies have shown that derivatives of this molecule exhibit promising properties as kinase inhibitors and antiviral agents. The ability to modify the pyridine core while retaining the halogenated substituents allows for fine-tuning of physicochemical properties, making it an ideal candidate for structure-activity relationship (SAR) studies.
The synthesis of 3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine typically involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Common synthetic routes include halogenation reactions, nucleophilic substitutions, and trifluoromethylation processes. The use of advanced catalytic systems has further refined these synthetic strategies, enabling more efficient production methods.
Recent advancements in computational chemistry have also played a crucial role in understanding the reactivity and biological relevance of this compound. Molecular modeling studies have provided insights into how the halogen substituents influence the electronic properties and binding interactions of 3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine with target proteins. These insights have guided the design of more effective derivatives with improved pharmacokinetic profiles.
The agrochemical industry has also recognized the potential of halogenated pyridines like 3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine as key intermediates in developing novel pesticides and herbicides. The structural motifs present in this compound contribute to its ability to interact with biological targets in plants and pests, offering a foundation for creating next-generation agrochemicals with enhanced efficacy and environmental compatibility.
In conclusion, 3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine (CAS No. 1805353-87-0) represents a significant advancement in synthetic chemistry and medicinal biology. Its unique structural features and reactivity make it a valuable tool for developing new pharmaceuticals and agrochemicals. As research continues to uncover new applications for this compound, its importance in drug discovery and industrial chemistry is expected to grow even further.
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